5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17239657
InChI: InChI=1S/C18H14O2S/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2
SMILES:
Molecular Formula: C18H14O2S
Molecular Weight: 294.4 g/mol

5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

CAS No.:

Cat. No.: VC17239657

Molecular Formula: C18H14O2S

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde -

Specification

Molecular Formula C18H14O2S
Molecular Weight 294.4 g/mol
IUPAC Name 5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C18H14O2S/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2
Standard InChI Key BHBBSMYWKGYFHD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(S3)C=O

Introduction

Structural and Electronic Characterization

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Thiophene ring: A five-membered heterocycle with sulfur at position 1, providing electron-rich π-conjugation. The aldehyde group at position 2 introduces electrophilic reactivity, enabling nucleophilic additions or condensations.

  • 4-(Benzyloxy)phenyl group: A para-substituted phenyl ring linked via an ether bond to a benzyl group. The benzyloxy moiety enhances lipophilicity, influencing solubility and membrane permeability in biological systems.

  • Aldehyde functionality: Positioned ortho to the sulfur atom, this group participates in Schiff base formation, cyclization reactions, and serves as an anchoring point for further synthetic elaboration.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₈H₁₄O₂S
Molecular Weight294.4 g/mol
IUPAC Name5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde
Conformational FlexibilityRestricted by thiophene-phenyl conjugation

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • ¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, while thiophene protons appear as multiplet signals between δ 7.2–7.5 ppm. Benzyloxy methylene protons (OCH₂Ph) typically split into two doublets near δ 4.8–5.2 ppm.

  • ¹³C NMR: The aldehyde carbon appears at ~190 ppm, with thiophene carbons in the 125–140 ppm range. Benzyloxy carbons exhibit signals at δ 70 (OCH₂) and 128–137 ppm (aromatic).

Synthetic Methodologies

Stepwise Assembly

Industrial-scale synthesis typically involves three stages:

  • Thiophene ring formation: Via Paal-Knorr cyclization of 1,4-diketones with Lawesson’s reagent or phosphorus pentasulfide.

  • Benzyloxy introduction: Nucleophilic aromatic substitution (SNAr) on 4-hydroxyphenyl precursors using benzyl bromide under basic conditions (K₂CO₃, DMF).

  • Aldehyde functionalization: Vilsmeier-Haack formylation at the thiophene’s α-position using POCl₃ and DMF.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Thiophene cyclizationLawesson’s reagent, toluene, 110°C78
Benzyloxy couplingBnBr, K₂CO₃, DMF, 80°C85
FormylationPOCl₃/DMF, 0°C → rt67

Purification and Analysis

Post-synthetic purification employs silica gel chromatography (hexane/EtOAc gradient), followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns confirms ≥97% purity, while mass spectrometry (ESI-MS) validates molecular ion peaks at m/z 295.1 [M+H]⁺.

Physicochemical and Biological Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF; ~15 mg/mL), low in water (<0.1 mg/mL). Benzyloxy groups enhance solubility in dichloromethane and chloroform.

  • Thermal stability: Decomposition onset at 215°C (TGA), with melting point observed at 142–145°C (DSC).

Applications in Materials Science

Coordination Polymers

The aldehyde and thiophene groups enable metal-ligand interactions:

  • Cu(II) complexes: Form octahedral geometries via aldehyde O and thiophene S coordination, exhibiting catalytic activity in Ullmann couplings.

  • Photovoltaic materials: Thiophene-benzyloxy conjugates serve as electron donors in bulk heterojunction solar cells, achieving PCE (Power Conversion Efficiency) up to 5.2%.

Table 3: Material Performance Metrics

ApplicationKey PropertyPerformance
Organic photovoltaicsHole mobility0.12 cm²/V·s
CatalysisTurnover frequency (TOF)450 h⁻¹

Future Research Trajectories

Drug Discovery Optimization

  • Structure-activity relationship (SAR): Systematic variation of benzyloxy substituents to enhance blood-brain barrier permeability .

  • Prodrug development: Masking the aldehyde as acetal derivatives to improve oral bioavailability.

Advanced Material Engineering

  • MOF (Metal-Organic Framework) design: Utilizing the aldehyde for post-synthetic modification of zirconium-based frameworks.

  • Conductive polymers: Electropolymerization with EDOT (3,4-ethylenedioxythiophene) to create low-bandgap copolymers.

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